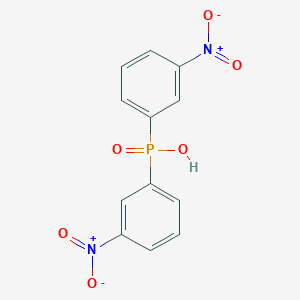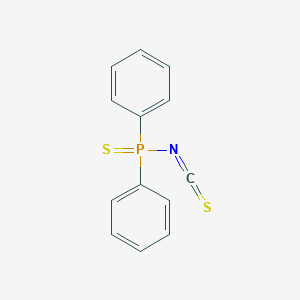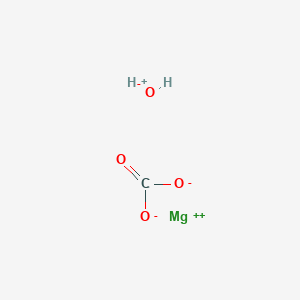![molecular formula C12H11NO2S B096086 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid CAS No. 17880-62-5](/img/structure/B96086.png)
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Vue d'ensemble
Description
“[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 17880-62-5 . It has a molecular weight of 233.29 and its IUPAC name is [(4-methyl-2-quinolinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is 1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The melting point of “[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is 117 degrees Celsius . Its molecular weight is 233.29 .Applications De Recherche Scientifique
Synthesis of Novel Quinoline Derivatives: Research has shown the potential for synthesizing new quinoline derivatives based on [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, which may have applications in medicinal chemistry and material science (Avetisyan et al., 2004).
Structural and Mechanistic Studies in Organic Chemistry: The compound's reactivity with trifluoromethyl-β-diketones has been studied, revealing insights into its structural properties and reaction mechanisms, which could be beneficial for developing new chemical syntheses (Singh et al., 1997).
Antimicrobial Applications: Some derivatives of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid have demonstrated potent antimicrobial activity, suggesting potential use in the development of new antibacterial and antifungal agents (Ghosh et al., 2015).
Synthesis of Hetarylquinolines: Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized from derivatives of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, potentially useful in the creation of new materials and pharmaceuticals (Aleqsanyan & Hambardzumyan, 2021).
Synthesis of Novel Quinazolin Derivatives: Researchers have explored the synthesis of new quinazolin derivatives using [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, contributing to the field of organic and medicinal chemistry (Reddy et al., 2012).
Multicomponent Synthesis: The compound has been used in the synthesis of tetrahydroquinoline derivatives, suggesting its utility in complex organic synthesis processes (Dyachenko et al., 2015).
Synthesis of 2-Methylquinolines: Its use in the successful synthesis of various 2-methylquinolines highlights its importance in organic synthesis (Chandrashekarappa et al., 2013).
Antituberculosis and Cytotoxicity Studies: Certain 3-heteroarylthioquinoline derivatives synthesized from [(4-Methylquinolin-2-yl)sulfanyl]acetic acid have shown significant activity against Mycobacterium tuberculosis and cytotoxicity properties, which could be relevant in pharmaceutical research (Chitra et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXFOXCAABCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)











![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
